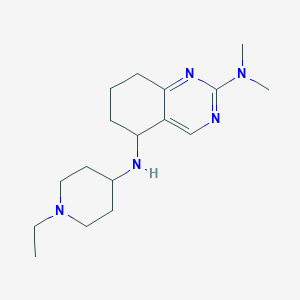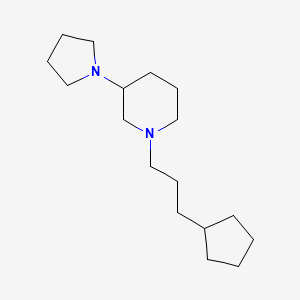![molecular formula C19H22ClN5O2 B6048574 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6048574.png)
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as SB-271046, is a potent and selective antagonist of the 5-HT6 receptor. This receptor is a subtype of the serotonin receptor family and is primarily expressed in the central nervous system. The 5-HT6 receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Therefore, the development of selective antagonists of this receptor has been an active area of research.
Mecanismo De Acción
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine acts as a selective antagonist of the 5-HT6 receptor. This receptor is primarily expressed in the hippocampus, cortex, and striatum regions of the brain. It is believed to play a role in the regulation of cognitive function, mood, and behavior. By blocking the 5-HT6 receptor, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine may enhance the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory.
Biochemical and physiological effects:
In addition to its effects on cognitive function and memory, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has also been shown to have other biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is its high selectivity for the 5-HT6 receptor. This allows for more precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that the effects of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine may vary depending on the species and strain of animal used in the experiment. Therefore, caution should be exercised when extrapolating results to humans.
Direcciones Futuras
There are several potential future directions for research on 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of obesity and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-chloro-6-(morpholin-4-yl)pyrimidine to form the final product, 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine.
Aplicaciones Científicas De Investigación
4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic and antidepressant-like effects in animal models of schizophrenia and depression, respectively.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-14-21-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXKDXABNDDMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6048513.png)
amino]-3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B6048519.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6048529.png)
![2,4-dichloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6048536.png)

![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-7'H-spiro[indole-3,4'-isoxazolo[5,4-b]pyridine]-5'-carbonitrile](/img/structure/B6048552.png)

![N-(2-fluorophenyl)-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6048577.png)
